molecular formula C36H24NO2P B12299116 (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide

(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide

Cat. No.: B12299116
M. Wt: 533.6 g/mol
InChI Key: OZYKAXVKNIRQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide is a complex organic compound with the molecular formula C₃₆H₂₄NO₂P. It is primarily used in research and development, particularly in the field of organic light-emitting diodes (OLEDs) as a host material .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and inert atmospheres to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories with controlled environments to ensure high purity and yield. The process may involve scaling up the laboratory synthesis methods and optimizing reaction conditions for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with various metal ions, facilitating its use in catalysis and material science. The compound’s unique structure allows it to participate in energy transfer processes, making it valuable in OLED applications .

Comparison with Similar Compounds

Similar Compounds

    (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide: Known for its stability and efficiency in OLEDs.

    (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine sulfide: Similar structure but with a sulfur atom, offering different electronic properties.

    (8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine selenide: Contains selenium, providing unique optical properties

Uniqueness

This compound stands out due to its high thermal stability, efficient energy transfer capabilities, and versatility in various applications, particularly in the field of OLEDs .

Properties

Molecular Formula

C36H24NO2P

Molecular Weight

533.6 g/mol

IUPAC Name

9-(8-diphenylphosphoryldibenzofuran-2-yl)carbazole

InChI

InChI=1S/C36H24NO2P/c38-40(26-11-3-1-4-12-26,27-13-5-2-6-14-27)28-20-22-36-32(24-28)31-23-25(19-21-35(31)39-36)37-33-17-9-7-15-29(33)30-16-8-10-18-34(30)37/h1-24H

InChI Key

OZYKAXVKNIRQPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.